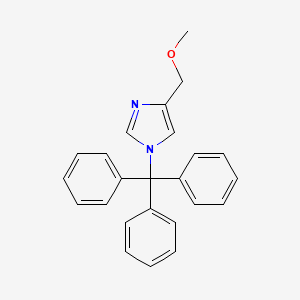![molecular formula C4H7BF3KO B1401455 potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide CAS No. 1025825-38-0](/img/structure/B1401455.png)
potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
Overview
Description
potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide, is a boron-based compound with the molecular formula C4H7BF3KO. This compound is part of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. Organotrifluoroborates are known for their long shelf-lives and are often used in various organic transformations, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trans-3-methoxy-1-propenyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable organic substrate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
Boronic Acid Derivative: The starting material is a boronic acid derivative, which is reacted with potassium fluoride.
Organic Substrate: An organic substrate, such as an alkene or alkyne, is introduced to the reaction mixture.
Reaction Conditions: The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of potassium trans-3-methoxy-1-propenyltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves continuous flow chemistry techniques to ensure consistent product quality and yield. Flow chemistry allows for better control over reaction conditions and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Potassium trans-3-methoxy-1-propenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium trans-3-methoxy-1-propenyltrifluoroborate.
Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are typically used.
Major Products
The major products formed from reactions involving potassium trans-3-methoxy-1-propenyltrifluoroborate depend on the specific reaction conditions. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures .
Scientific Research Applications
Potassium trans-3-methoxy-1-propenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trans-3-methoxy-1-propenyltrifluoroborate involves its role as a boron source in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organic halide to form the desired carbon-carbon bond. The unique reactivity of the trifluoroborate group allows for selective and efficient transformations .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium trans-3-methoxy-1-propenyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its methoxy and propenyl groups allow for selective transformations that are not possible with simpler trifluoroborates. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBCMBVSLEMPY-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCOC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/COC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746204 | |
| Record name | Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025825-38-0 | |
| Record name | Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1025825-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)





![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)

